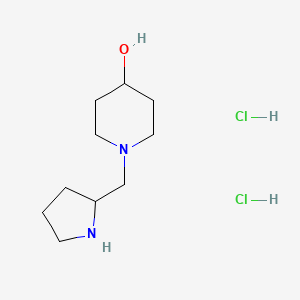

2-(4-甲氧基苯氧基)乙酰乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(4-methoxyphenoxy)acetoacetate is a chemical compound with the molecular formula C13H16O5 . It is used in various chemical reactions due to its versatile properties .

Synthesis Analysis

The synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate can be achieved through various methods. One common method is the Acetoacetic Ester Synthesis . This process involves the formation of an enolate, alkylation, and decarboxylation . The enolate is formed on the shared alpha-carbon of the beta-dicarbonyl . Alkylation is then performed using alkyl halides or acyl (acid) chlorides . Finally, the ester can be removed through a process called decarboxylation .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-methoxyphenoxy)acetoacetate consists of 13 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . More detailed structural information can be obtained from resources like PubChem .Chemical Reactions Analysis

Ethyl 2-(4-methoxyphenoxy)acetoacetate can participate in various chemical reactions. For instance, it can be used as a nucleophile in alkylation, conjugate addition, and condensation reactions . It can also undergo dehydration to yield conjugated alkynyl and allenyl esters .科学研究应用

合成改进和成本降低:L. Jing (2003) 的一项研究讨论了改进与 2-(4-甲氧基苯氧基)乙酰乙酸乙酯密切相关的化合物的合成工艺,旨在简化程序和降低生产成本。报告的产率为 70.8%。

催化和反应机理:E. Taylor 和 H. Davies (1983) 的研究探索了类似化合物由铑 (II) 乙酸盐催化的分解,产生了包括 β,γ-不饱和酯在内的各种产物。这证明了该化合物在复杂化学反应中的作用。

吡啶衍生物的生产:V. Dorokhov 等人 (1995) 的工作重点是使用乙酰乙酸乙酯合成 3-乙氧羰基-4-羟基-2-三氟甲基吡啶。这项研究突出了 2-(4-甲氧基苯氧基)乙酰乙酸乙酯在合成吡啶衍生物中的用途。

有机合成中的应用:J. Tsuji 等人 (1977) 的一项研究证明了相关化合物在有机合成中的用途,特别是在生产 10-羟基-2-癸烯酸中。

金属液晶的合成:V. N. Kovganko 和 N. N. Kovganko (2013) 的研究涉及合成 3-(4-羟基苯基)-3-酮丙酸乙酯,这是铜 (II) 金属液晶配合物的先驱,展示了材料科学中的另一种应用。

衍生物的结构研究:Gang Liu 和 Jie Gao (2012) 对由 2-(4-甲氧基苯氧基)乙酸乙酯合成的 2-(4-甲氧基苯氧基)乙酰肼的研究,提供了对这些化合物的分子结构和键合特性的见解。

作用机制

Target of Action

It’s known that similar compounds, such as acetoacetic esters, are extremely useful molecules that can be used to make ketones and other molecules .

Mode of Action

Ethyl 2-(4-methoxyphenoxy)acetoacetate, like other acetoacetic esters, undergoes a series of reactions including enolate formation, enolate alkylation, and decarboxylation . The enolate formation involves the abstraction of alpha-hydrogens from the carbonyl groups, forming an enolate ion. This enolate ion can then undergo an SN2 reaction with alkyl halides, acyl chlorides, and more, leading to alkylation . Finally, the ester can be removed through a mechanism called decarboxylation .

Biochemical Pathways

It’s known that similar compounds, such as acetoacetic esters, are involved in the synthesis of ketones and other molecules .

Result of Action

It’s known that similar compounds, such as acetoacetic esters, can be used to make ketones and other molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(4-methoxyphenoxy)acetoacetate. For instance, the compound is classified as a combustible liquid, and it should be kept away from heat, sparks, open flames, and hot surfaces .

安全和危害

Ethyl 2-(4-methoxyphenoxy)acetoacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, and using protective gloves/eye protection/face protection .

属性

IUPAC Name |

ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-17-13(15)12(9(2)14)18-11-7-5-10(16-3)6-8-11/h5-8,12H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJKLMFBBJCAOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

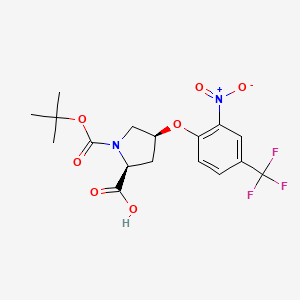

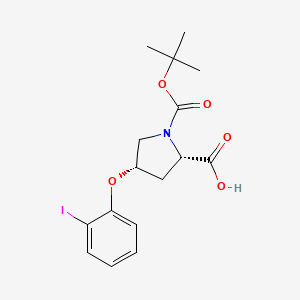

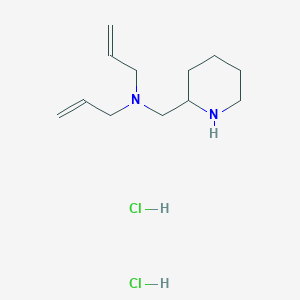

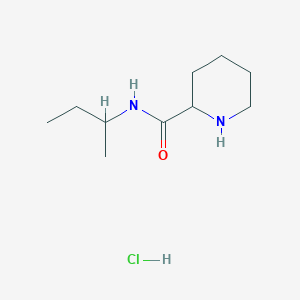

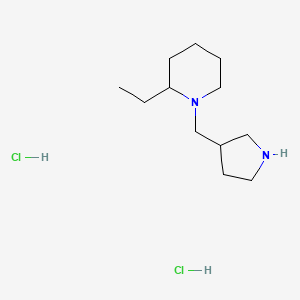

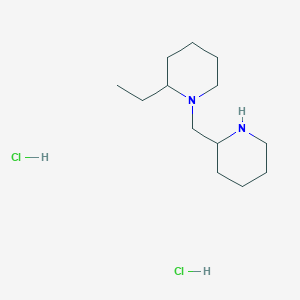

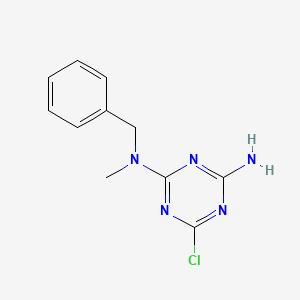

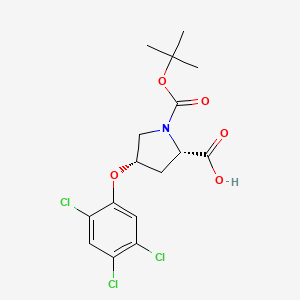

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)

![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)

![(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398303.png)